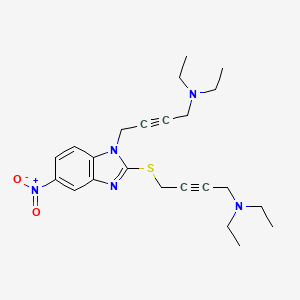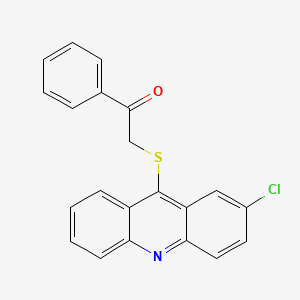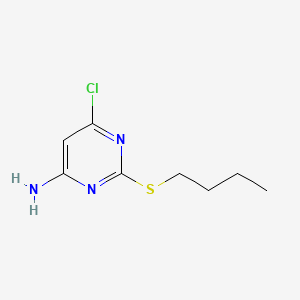
Diammonium 6-acetamido-4-hydroxy-3-((3-phosphonatophenyl)azo)naphthalene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 280-897-5, also known as (20R,25R)-spirost-5-en-3β-yl acetate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is recognized for its unique molecular structure and properties, making it a subject of interest in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (20R,25R)-spirost-5-en-3β-yl acetate involves several steps, including the formation of the spirostane skeleton and subsequent acetylation. The reaction conditions typically require specific catalysts and solvents to ensure the desired stereochemistry and yield. For instance, the use of strong acids or bases can facilitate the formation of the spirostane structure, while acetylation is often carried out using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(20R,25R)-spirost-5-en-3β-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or alkenes to alkanes.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions often involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, (20R,25R)-spirost-5-en-3β-yl acetate is used as a precursor for the synthesis of various steroids and other bioactive molecules. Its unique structure makes it a valuable starting material for complex organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities, including its role as a precursor to hormones and other signaling molecules. Researchers investigate its effects on cellular processes and its potential therapeutic applications.
Medicine
In medicine, (20R,25R)-spirost-5-en-3β-yl acetate is explored for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including hormonal disorders and inflammatory conditions.
Industry
In industry, this compound is used in the production of pharmaceuticals, cosmetics, and other products. Its stability and reactivity make it a versatile ingredient in various formulations.
作用机制
The mechanism of action of (20R,25R)-spirost-5-en-3β-yl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate enzymes involved in steroid biosynthesis, thereby affecting hormone levels and related physiological processes.
相似化合物的比较
Similar Compounds
(20R,25R)-spirost-5-en-3β-ol: This compound is structurally similar but lacks the acetyl group.
(20R,25R)-spirost-5-en-3β-yl butyrate: This compound has a butyrate group instead of an acetate group.
(20R,25R)-spirost-5-en-3β-yl propionate: This compound has a propionate group instead of an acetate group.
Uniqueness
The uniqueness of (20R,25R)-spirost-5-en-3β-yl acetate lies in its specific acetylation, which can influence its reactivity and biological activity. The presence of the acetate group can enhance its solubility and stability, making it more suitable for certain applications compared to its analogs.
属性
CAS 编号 |
83803-78-5 |
|---|---|
分子式 |
C18H22N5O8PS |
分子量 |
499.4 g/mol |
IUPAC 名称 |
diazanium;6-acetamido-4-hydroxy-3-[(3-phosphonatophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H16N3O8PS.2H3N/c1-10(22)19-12-6-5-11-7-16(31(27,28)29)17(18(23)15(11)9-12)21-20-13-3-2-4-14(8-13)30(24,25)26;;/h2-9,23H,1H3,(H,19,22)(H2,24,25,26)(H,27,28,29);2*1H3 |
InChI 键 |
BGYXBWZKPPVQGT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC(=CC=C3)P(=O)([O-])[O-])O.[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



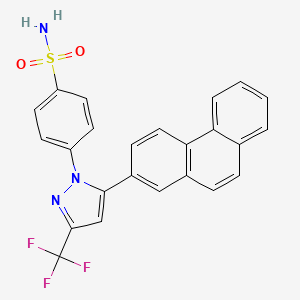
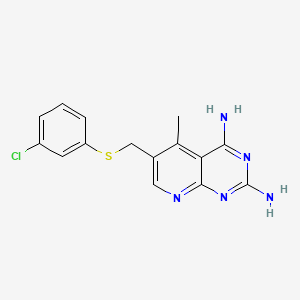

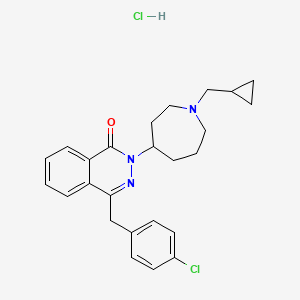
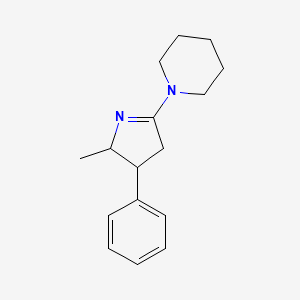
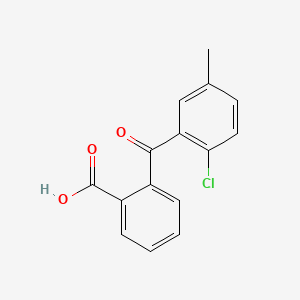


![Benzyl 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate](/img/structure/B12699087.png)
